4-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
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Overview
Description
4-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with an isopropylthio group and a pyridinyl-thiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thiazole ring: This can be achieved by reacting 3-acetylpyridine with carbamimidothioic acid under acidic conditions to form the thiazole ring.
Introduction of the isopropylthio group: The isopropylthio group can be introduced via nucleophilic substitution reactions using isopropylthiol and an appropriate leaving group.
Coupling with benzamide: The final step involves coupling the thiazole derivative with benzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The pyridinyl-thiazolyl moiety can interact with enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The isopropylthio group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(pyridin-3-yl)thiazol-2-ylamine: Lacks the isopropylthio and benzamide groups, making it less hydrophobic and potentially less bioavailable.
N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide: Lacks the isopropylthio group, which may affect its binding affinity and specificity.
Uniqueness
4-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is unique due to the presence of both the isopropylthio and benzamide groups, which can enhance its chemical stability, binding affinity, and specificity compared to similar compounds.
Properties
IUPAC Name |
4-propan-2-ylsulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-12(2)24-15-7-5-13(6-8-15)17(22)21-18-20-16(11-23-18)14-4-3-9-19-10-14/h3-12H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKFEBWGVUGTRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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